

Application Notes and Protocols for ERAP1-IN-2 in Antigen Processing Research

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Compound of Interest		
Compound Name:	ERAP1-IN-2	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ERAP1 inhibitors to investigate the critical role of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) in antigen processing and presentation. While the specific inhibitor **ERAP1-IN-2** (also identified as compound 3f) has been reported with an inhibitory concentration (IC50) of 1.72 µM for human ERAP1, detailed public information regarding its structure and mechanism is limited.[1] Therefore, this document will focus on a well-characterized, selective allosteric inhibitor of ERAP1, compound 3 (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid), as a representative tool for studying ERAP1 function.[2][3][4][5] The protocols provided herein are tailored for the application of such inhibitors in key experimental assays.

Introduction to ERAP1 and Antigen Processing

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a crucial zinc-metallopeptidase located in the endoplasmic reticulum.[6] It plays a pivotal role in the final stages of the major histocompatibility complex (MHC) class I antigen presentation pathway by trimming the N-terminus of peptide precursors to their optimal length for binding to MHC class I molecules.[6] [7] This "peptide editing" function of ERAP1 profoundly shapes the repertoire of peptides presented on the cell surface to cytotoxic T lymphocytes (CTLs), thereby influencing adaptive immune responses against infected or malignant cells.[3][8] Dysregulation of ERAP1 activity



has been associated with various autoimmune diseases and cancer, making it a significant target for therapeutic intervention.[2][9]

The use of selective inhibitors allows for the precise modulation of ERAP1 activity, providing a powerful tool to dissect its role in generating specific T-cell epitopes, understanding its impact on the immunopeptidome, and exploring its therapeutic potential.

Quantitative Data for ERAP1 Inhibitor (Compound 3)

The following table summarizes the key quantitative data for the allosteric ERAP1 inhibitor, compound 3. This inhibitor exhibits a unique dual activity, acting as an activator for small fluorogenic substrates while inhibiting the processing of longer, physiologically relevant peptide substrates.[2][5]

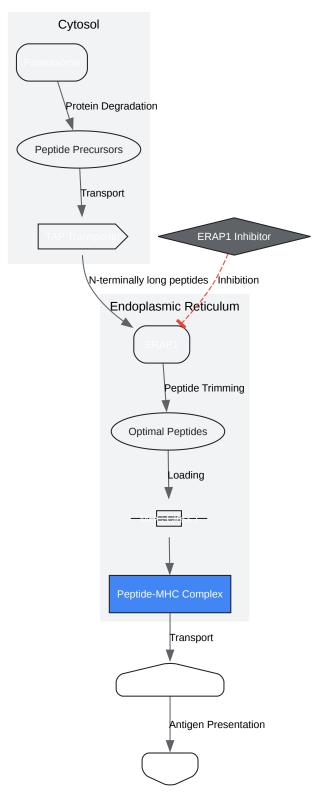
Parameter	Value	Substrate	Target	Reference
IC50	1.0 μΜ	-	ERAP1 (in cellular antigen processing assay)	[4]
IC50	~1-10 μM	WRCYEKMALK (WK10 peptide)	ERAP1	[2]
AC50	3.7 μΜ	L-AMC (Leucine- 7-amido-4- methylcoumarin)	ERAP1	[2]
Selectivity	>100-fold	L-AMC	ERAP1 vs. ERAP2 and IRAP	[2]

Signaling Pathways and Experimental Workflows Antigen Processing and Presentation Pathway

The following diagram illustrates the central role of ERAP1 in the MHC class I antigen presentation pathway and the point of intervention for ERAP1 inhibitors.



MHC Class I Antigen Processing Pathway



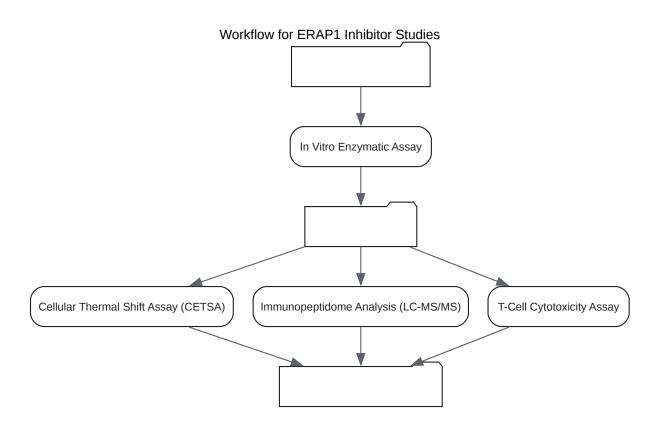
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Caption: Role of ERAP1 in the MHC Class I antigen presentation pathway and inhibitor intervention.

Experimental Workflow for Studying ERAP1 Inhibition

This diagram outlines a typical experimental workflow for investigating the effects of an ERAP1 inhibitor on antigen processing.



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Caption: A streamlined workflow for characterizing the effects of an ERAP1 inhibitor.

Experimental Protocols In Vitro ERAP1 Enzymatic Activity Assay

This protocol is designed to determine the inhibitory activity of a compound against purified ERAP1 enzyme using a fluorogenic substrate.



Materials:

- Recombinant human ERAP1
- ERAP1 inhibitor (e.g., compound 3)
- Fluorogenic substrate: Leucine-7-amido-4-methylcoumarin (L-AMC)
- Assay Buffer: 50 mM Tris-HCl, pH 7.5
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare a stock solution of the ERAP1 inhibitor in DMSO.
- Prepare serial dilutions of the inhibitor in Assay Buffer. The final DMSO concentration should be kept below 1%.
- In a 96-well plate, add 50 μ L of the diluted inhibitor or vehicle control (Assay Buffer with DMSO).
- Add 25 μL of recombinant ERAP1 (final concentration ~5-10 nM) to each well.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 25 μL of L-AMC substrate (final concentration ~10-20 μM).
- Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30-60 minutes at 37°C.
- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if the ERAP1 inhibitor binds to and stabilizes ERAP1 in a cellular context.[10][11]

Materials:

- Cancer cell line expressing ERAP1 (e.g., A375 melanoma cells)[3]
- ERAP1 inhibitor (e.g., compound 3)
- Complete cell culture medium
- Phosphate-buffered saline (PBS) with protease inhibitors
- Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
- SDS-PAGE and Western blotting reagents
- Anti-ERAP1 antibody

Procedure:

- Culture cells to ~80% confluency.
- Treat cells with the ERAP1 inhibitor at various concentrations (e.g., 0.1, 1, 10 μM) or vehicle (DMSO) for 1-2 hours.
- Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.



- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
- Collect the supernatant (soluble protein fraction).
- Analyze the amount of soluble ERAP1 in each sample by Western blotting using an anti-ERAP1 antibody.
- A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Immunopeptidome Analysis by Mass Spectrometry

This protocol outlines the isolation of MHC class I-bound peptides from cells treated with an ERAP1 inhibitor for subsequent analysis by LC-MS/MS.[3]

Materials:

- Cancer cell line (e.g., A375 melanoma cells, 3-5 x 10⁸ cells per condition)[3]
- ERAP1 inhibitor (e.g., compound 3)
- Lysis Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% CHAPS, with protease inhibitors
- Immunoaffinity column with pan-MHC class I antibody (e.g., W6/32)
- Wash Buffers (e.g., Tris-buffered saline with varying salt concentrations)
- Elution Buffer: 0.1% Trifluoroacetic acid (TFA)
- C18 solid-phase extraction cartridges
- LC-MS/MS system

Procedure:

- Treat cells with the ERAP1 inhibitor (e.g., 10 μM compound 3 for 6 days) or vehicle control.
 [3]
- Harvest and wash the cells, then lyse them in Lysis Buffer for 1 hour at 4°C.



- Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[3]
- Pass the cleared lysate over the pre-equilibrated W6/32 immunoaffinity column.
- Wash the column extensively with a series of wash buffers to remove non-specifically bound proteins.
- Elute the MHC class I-peptide complexes with Elution Buffer.
- Separate the peptides from the MHC heavy and light chains using C18 solid-phase extraction.
- Analyze the eluted peptides by LC-MS/MS.
- Identify peptide sequences using a database search algorithm, allowing for non-tryptic N-termini. Compare the peptide repertoires between inhibitor-treated and control cells to identify changes in peptide length, sequence motifs, and abundance.

T-Cell Cytotoxicity Assay

This protocol assesses the functional consequence of ERAP1 inhibition by measuring the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting altered peptide repertoires.[3][12][13]

Materials:

- Target cancer cell line (e.g., A375)
- ERAP1 inhibitor (e.g., compound 3)
- Effector T-cells (e.g., tumor-infiltrating lymphocytes or a relevant T-cell line)
- Cell viability dye (e.g., Propidium Iodide) or a cytotoxicity detection kit (e.g., LDH release assay)
- 96-well culture plate
- Flow cytometer or plate reader



Procedure:

- Pre-treat the target cells with the ERAP1 inhibitor (e.g., 10 μM compound 3 for 6 days) or vehicle control.[3]
- Seed the pre-treated target cells in a 96-well plate.
- Co-culture the target cells with effector T-cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1).
- Incubate the co-culture for 4-24 hours at 37°C.
- Measure target cell lysis using a chosen method:
 - Flow Cytometry: Stain cells with a viability dye and a target-cell-specific marker to quantify the percentage of dead target cells.
 - LDH Release Assay: Measure the amount of lactate dehydrogenase released from lysed target cells into the supernatant.
- Compare the percentage of specific lysis between inhibitor-treated and control target cells to determine if ERAP1 inhibition enhances T-cell-mediated killing.

Conclusion

The provided application notes and protocols offer a robust framework for researchers to investigate the role of ERAP1 in antigen processing using selective inhibitors like compound 3. By employing these methodologies, scientists can gain valuable insights into the fundamental mechanisms of immune surveillance and explore the therapeutic potential of modulating ERAP1 activity in cancer and autoimmune diseases.

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